2-Hydroxyhexanoic acid

概要

説明

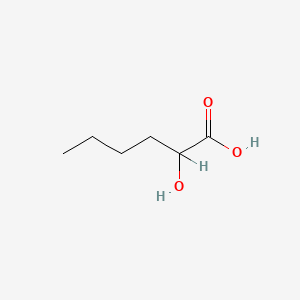

2-ヒドロキシヘキサン酸は、DL-α-ヒドロキシカプロン酸としても知られており、分子式C6H12O3を持つヒドロキシ脂肪酸です。水および様々な有機溶媒に可溶な白色からオフホワイトの固体です。 この化合物は内因性代謝物であり、生物内で自然に生成されます .

準備方法

合成経路と反応条件: 2-ヒドロキシヘキサン酸は、いくつかの方法によって合成することができます。一般的なアプローチの1つは、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いてヘキサン酸を酸化することです。 別の方法は、水存在下で2-ヒドロキシヘキサノイルクロリドを加水分解することです .

工業生産方法: 工業的には、2-ヒドロキシヘキサン酸は、しばしば再生可能な資源の発酵によって製造されます。バクテリアや酵母などの微生物を用いて、グルコースなどの基質を2-ヒドロキシヘキサン酸に変換します。 このバイオテクノロジーアプローチは、その持続可能性と費用対効果のために好まれています .

化学反応の分析

反応の種類: 2-ヒドロキシヘキサン酸は、次のような様々な化学反応を起こします。

酸化: 2-オキソヘキサン酸を生成するために酸化することができます。

還元: ヘキサン酸を生成するために還元することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: 塩化チオニル、三臭化リン.

主な生成物:

酸化: 2-オキソヘキサン酸。

還元: ヘキサン酸。

4. 科学研究への応用

2-ヒドロキシヘキサン酸は、科学研究において幅広い用途を持っています。

科学的研究の応用

2-Hydroxyhexanoic acid has a wide range of applications in scientific research:

作用機序

2-ヒドロキシヘキサン酸の作用機序は、様々な分子標的および経路との相互作用を伴います。ヒドロキシ酸オキシダーゼなどの脂肪酸代謝に関与する酵素の基質として作用します。 この相互作用により、細胞機能に不可欠なエネルギーやその他の代謝産物が生成されます .

類似化合物:

- 2-ヒドロキシ酪酸

- 2-ヒドロキシデカン酸

- 2-ヒドロキシヘキサデカン酸

比較: 2-ヒドロキシヘキサン酸は、特定の鎖長とヒドロキシル基の位置により、独特の化学的および生物学的特性を有しています。2-ヒドロキシ酪酸などの短鎖ヒドロキシ酸と比較して、疎水性が高く、代謝経路が異なります。 2-ヒドロキシヘキサデカン酸などの長鎖ヒドロキシ酸は、異なる物理的特性と用途を持っています .

類似化合物との比較

- 2-Hydroxybutanoic acid

- 2-Hydroxydecanoic acid

- 2-Hydroxyhexadecanoic acid

Comparison: 2-Hydroxyhexanoic acid is unique due to its specific chain length and hydroxyl group position, which confer distinct chemical and biological properties. Compared to shorter-chain hydroxy acids like 2-Hydroxybutanoic acid, it has higher hydrophobicity and different metabolic pathways. Longer-chain hydroxy acids like 2-Hydroxyhexadecanoic acid have different physical properties and applications .

生物活性

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is a naturally occurring hydroxy fatty acid that has garnered attention for its various biological activities and potential applications in both medical and industrial fields. This compound is characterized by a hydroxyl group at the second carbon of the hexanoic acid chain, with a molecular formula of C6H12O3 and a molecular weight of approximately 132.16 g/mol.

Metabolic Role and Presence in Humans

This compound is an endogenous metabolite found in human blood and amniotic fluid, where it plays a significant role in metabolic processes. Its presence has been notably detected in cerebrospinal fluid (CSF) of patients infected with Nocardia species, suggesting a potential role in the diagnosis or understanding of bacterial infections such as meningitis. The compound's detection in normal physiological fluids indicates its importance in human metabolism and health.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Metabolic Intermediary : It participates in various metabolic pathways, acting as both a reactant and product in biochemical reactions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against certain pathogens.

- Influence on Plant Defense Mechanisms : In plant studies, related compounds have shown potential roles in defense against pathogens, indicating that this compound may have analogous functions .

1. Clinical Significance in Nocardia Infections

A study highlighted the significance of this compound as a major metabolite in the CSF of patients with Nocardia infections. This finding suggests that monitoring levels of this metabolite could aid in diagnosing or managing such infections.

2. Applications in Material Science

Research has explored the use of this compound in synthesizing aliphatic copolyesters, which are valuable for various industrial applications due to their biodegradable properties. This highlights the compound's versatility beyond biological contexts.

3. Influence on Varroa Mite Infestation

In apiculture, experiments demonstrated that applying 100 ng of this compound to bee larvae increased the infestation rates of Varroa destructor mites by approximately 36%. This indicates a potential role as a semiochemical influencing pest dynamics within bee populations .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxybutanoic Acid | C4H8O3 | Shorter carbon chain; involved in different metabolic pathways. |

| 3-Hydroxyhexanoic Acid | C6H12O3 | Hydroxyl group at position 3; different biological activity. |

| Caproic Acid (Hexanoic Acid) | C6H12O2 | No hydroxyl group; serves primarily as a fatty acid without additional functional groups. |

The unique positioning of the hydroxyl group in this compound influences its reactivity and biological roles compared to these similar compounds.

特性

IUPAC Name |

2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNVHGFPZAZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863686 | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6064-63-7 | |

| Record name | (±)-2-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6064-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-hydroxyhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58MR7E927 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 58 °C | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-hydroxyhexanoic acid?

A1: this compound acts as a semiochemical for the parasitic mite Varroa destructor, which infests honeybee brood cells. Research has shown that the presence of this compound in worker brood cells significantly increases the number of mites entering the cells. [] This suggests that the mite may use this compound as a cue to identify suitable brood cells for reproduction.

Q2: Can this compound be used as a biomarker for any specific conditions?

A2: A study investigating the protective effects of saffron in a mouse colitis model identified this compound as one of the metabolites significantly altered by saffron treatment in DSS-treated mice. [] While further research is needed, this finding suggests a potential role for this compound as a biomarker for monitoring saffron's anti-inflammatory effects and potentially for assessing gut health.

Q3: What are the potential applications of this compound in organic synthesis?

A3: this compound serves as a valuable starting material for the synthesis of various organic compounds. For instance, it can be enantioselectively converted to L-norleucine, an essential amino acid, through a three-step biocatalytic cascade. [] This cascade involves regioselective hydroxylation, oxidation, and stereoselective reductive amination, showcasing the versatility of this compound as a building block in chiral synthesis.

Q4: Has the molecular structure of this compound been elucidated?

A4: While the provided abstracts do not delve into detailed spectroscopic data for this compound, its molecular formula is C6H12O3, and its molecular weight is 132.16 g/mol. [] Structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of both a hydroxyl group and a carboxylic acid group in this compound influences its reactivity. The hydroxyl group can participate in reactions such as esterification and etherification. [] Additionally, the carboxylic acid group can undergo reactions like amidation and decarboxylation, highlighting its versatility as a synthetic intermediate.

Q6: Are there any studies exploring the solubility of this compound?

A6: Yes, the solubility of this compound has been investigated in supercritical CO2. [] Understanding its solubility in different solvents, especially green solvents like supercritical CO2, is crucial for developing efficient extraction and purification processes, as well as exploring its potential applications in various fields.

Q7: What insights have been gained from studying the thermal decomposition of compounds related to this compound?

A7: The thermal decomposition of 1,1-bis(t-butyldioxy)cyclohexane, a compound structurally related to this compound, has been shown to yield the polyester of this compound as a major product. [] This finding suggests potential pathways for the polymerization of this compound and highlights the influence of its structure on its thermal behavior and potential applications in polymer chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。